3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with 3,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(2,4-dimethylphenyl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the aromatic rings This substitution can influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-4-13(9-11(10)2)16-18-15(19-20-16)12-5-7-14(17)8-6-12/h3-9H,1-2H3 |
InChI Key |
XPBIUSVOYIWWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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